molecular formula C17H18F3N5OS B2474750 N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 400078-43-5

N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2474750
CAS No.: 400078-43-5
M. Wt: 397.42
InChI Key: RGQPDCCFBBVJAW-SSDVNMTOSA-N
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Description

The compound N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazide-hydrazone derivative featuring:

  • A 4-(trifluoromethyl)benzohydrazide backbone.
  • A 1,3-thiazole ring substituted at the 2-position with a 4-methylpiperazin-1-yl group.
  • An (E)-configured imine bond linking the thiazole and benzohydrazide moieties.

This structure combines electron-withdrawing (trifluoromethyl) and basic (methylpiperazine) groups, which may enhance solubility and biological targeting. The compound’s synthesis likely involves condensation of 4-(trifluoromethyl)benzohydrazide with a thiazole-5-carbaldehyde derivative bearing the 4-methylpiperazine substituent .

Properties

IUPAC Name

N-[(E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5OS/c1-24-6-8-25(9-7-24)16-21-10-14(27-16)11-22-23-15(26)12-2-4-13(5-3-12)17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H,23,26)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQPDCCFBBVJAW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Hydrazide-Hydrazone Derivatives

Compound 148 ():
  • Structure: 4-(1H-Benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide.
  • Comparison: Replaces the thiazole ring with a benzimidazole , retaining the trifluoromethyl group.
Compound 2k ():
  • Structure: 4-(Butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide.
  • Comparison: Shares the benzohydrazide core but substitutes the thiazole with a bromophenyl group and adds a butylamino side chain.
N'-[(1E)-(2-Chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide ():
  • Structure: Differs only in the chloro substituent on the thiazole instead of 4-methylpiperazine.
  • Implications: The chloro group may reduce solubility compared to the methylpiperazine, affecting pharmacokinetics .

Piperazine-Containing Analogues

2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide ():
  • Structure: Features a benzylpiperazine group linked via an acetohydrazide.
  • Comparison: The benzylpiperazine increases lipophilicity, whereas the target compound’s methylpiperazine may enhance water solubility and basicity .
3-((6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-3-yl)ethynyl)-N-(3-isopropyl-5-((4-methylpiperazin-1-yl)methyl)phenyl)-2-methylbenzamide ():
  • Structure: Incorporates 4-methylpiperazine in a benzamide scaffold.
  • Implications: Demonstrates the utility of methylpiperazine in improving solubility and receptor binding, a feature shared with the target compound .

Thiazole-Modified Analogues

N'-[(1E)-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]nicotinohydrazide ():
  • Structure: Contains a chlorothiazole linked to a nicotinohydrazide.
  • Comparison: The absence of a trifluoromethyl group and methylpiperazine may limit its metabolic stability or target specificity compared to the target compound .
N'-((E)-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene)-4-(trifluoromethyl)benzohydrazide ():
  • Structure: Replaces the thiazole with an imidazothiazole ring.
  • Activity: Structural complexity may enhance binding to nucleic acids or enzymes, though pharmacokinetic data are unavailable .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 148 () Compound 2k ()
Molecular Weight ~493 g/mol (estimated) 407.3 g/mol 394.3 g/mol
LogP ~2.5 (predicted) 3.1 4.2
Solubility Moderate (due to methylpiperazine) Low (benzimidazole) Low (bromophenyl)
Hydrogen Bond Acceptors 7 6 5

The methylpiperazine group in the target compound likely reduces LogP compared to lipophilic analogues (e.g., 2k), improving aqueous solubility .

Biological Activity

N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (-C=N-NH-). Its structural components include:

  • 4-Methylpiperazine : A piperazine derivative known for its psychoactive properties.
  • Thiazole ring : Imparts biological activity, particularly in antimicrobial and anticancer contexts.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzohydrazide compounds exhibit notable antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.0 µg/mL
Escherichia coli8.0 µg/mL
Mycobacterium tuberculosis32.0 µg/mL

These results suggest that the compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death .

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Comparison Drug (Rivastigmine) IC50 (µM)
Acetylcholinesterase27.0430.00
Butyrylcholinesterase58.0155.00

These findings highlight the potential of this compound in treating conditions like Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition .

3. Anticancer Properties

Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MonoMac6 (monocytic leukemia).

Case Study Example:
In a study evaluating the cytotoxicity of various hydrazone derivatives, this compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane disruption in microbial cells.
  • Enzyme Interaction : The structural configuration allows for effective binding to active sites on enzymes like AChE and BuChE, inhibiting their activity.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis through pathways involving caspases and other apoptotic markers.

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